molecular formula C7H12N2O B13972853 4-Isocyanato-1-methylpiperidine

4-Isocyanato-1-methylpiperidine

Cat. No.: B13972853
M. Wt: 140.18 g/mol
InChI Key: FHCYSJYLWYPKLY-UHFFFAOYSA-N
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Description

4-Isocyanato-1-methylpiperidine is an organic compound with the molecular formula C7H12N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the fourth carbon of the piperidine ring and a methyl group attached to the first carbon. The isocyanate group is highly reactive, making this compound a valuable intermediate in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:

    Formation of Carbamoyl Chloride: 1-Methylpiperidine reacts with phosgene to form 1-methylpiperidine-4-carbamoyl chloride.

    Formation of Isocyanate: The carbamoyl chloride intermediate undergoes thermal decomposition to yield this compound and hydrogen chloride (HCl).

The reaction conditions generally require an inert atmosphere (e.g., nitrogen) and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, safety measures are implemented to handle the toxic and corrosive nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-1-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Isocyanato-1-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 4-Isocyanato-1-methylpiperidine primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity is exploited in various applications, including the development of drugs and biomaterials .

Comparison with Similar Compounds

Similar Compounds

    4-Isocyanatopiperidine: Similar structure but lacks the methyl group at the first carbon.

    1-Isocyanato-4-methylpiperidine: Isomer with the isocyanate group at the first carbon and the methyl group at the fourth carbon.

    4-Isocyanato-1-ethylpiperidine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

4-Isocyanato-1-methylpiperidine is unique due to the specific positioning of the isocyanate and methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of specialized compounds and materials .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4-isocyanato-1-methylpiperidine

InChI

InChI=1S/C7H12N2O/c1-9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3

InChI Key

FHCYSJYLWYPKLY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N=C=O

Origin of Product

United States

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